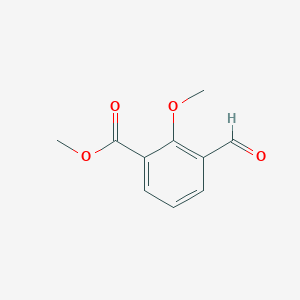

Methyl 3-formyl-2-methoxybenzoate

CAS No.: 186312-96-9

Cat. No.: VC4250622

Molecular Formula: C10H10O4

Molecular Weight: 194.186

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 186312-96-9 |

|---|---|

| Molecular Formula | C10H10O4 |

| Molecular Weight | 194.186 |

| IUPAC Name | methyl 3-formyl-2-methoxybenzoate |

| Standard InChI | InChI=1S/C10H10O4/c1-13-9-7(6-11)4-3-5-8(9)10(12)14-2/h3-6H,1-2H3 |

| Standard InChI Key | VCIXZSDQNCRNMK-UHFFFAOYSA-N |

| SMILES | COC1=C(C=CC=C1C(=O)OC)C=O |

Introduction

Chemical Identity and Physicochemical Properties

Methyl 3-formyl-2-methoxybenzoate is systematically named as methyl 3-formyl-2-methoxybenzoate under IUPAC nomenclature. Key identifiers include:

| Property | Value | Source |

|---|---|---|

| CAS Number | 186312-96-9 | |

| Molecular Formula | ||

| Molar Mass | 194.18 g/mol | |

| SMILES | COC1=C(C=CC=C1C(=O)OC)C=O | |

| InChI Key | VCIXZSDQNCRNMK-UHFFFAOYSA-N | |

| Storage Conditions | Inert atmosphere, -20°C |

Synthesis and Manufacturing

Synthetic Routes

The synthesis of methyl 3-formyl-2-methoxybenzoate typically involves selective functionalization of dihydroxybenzaldehyde derivatives. A representative pathway includes:

-

Selective Benzylation:

-

Starting with 2,3-dihydroxybenzaldehyde, benzylation using sodium hydride (NaH) and benzyl bromide (BnBr) in methylethylketone yields 3-(benzyloxy)-2-hydroxybenzaldehyde (65% yield).

-

Reaction Conditions: Reflux with anhydrous , followed by column chromatography (petroleum ether/ethyl acetate).

-

-

Bromination:

-

Esterification and Deprotection:

-

Methanol-mediated esterification of the carboxylic acid intermediate, followed by deprotection of the benzyl group, yields the target compound.

-

Alternative Methods

A patent describes a chlorination-hydrolysis approach for analogous nitrobenzoates:

-

Chlorination: Substitution of methyl groups with chlorine using .

-

Hydrolysis: Reaction with zinc chloride () aqueous solution under phase-transfer catalysis to yield the formyl derivative.

Applications in Organic Synthesis

Pharmaceutical Intermediates

Methyl 3-formyl-2-methoxybenzoate is pivotal in synthesizing bioactive molecules. For example, it serves as a precursor to Penicillide analogues, which exhibit antimicrobial properties . The formyl group enables condensation reactions with amines or hydrazines to form Schiff bases, a common motif in drug design.

Functional Material Synthesis

The compound’s electron-deficient aromatic ring facilitates electrophilic substitutions, making it valuable in polymer chemistry. Derivatives have been explored as monomers for conductive polymers and liquid crystals .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume